Methyleugenolglycol

Descripción general

Descripción

Methyleugenolglycol is a natural product with the molecular formula C11H16O4 and a molecular weight of 212.24 g/mol . It is a derivative of alkenebenzene and is known for its applications in life sciences research . This compound is often studied for its potential biological activities and its role in various chemical reactions.

Métodos De Preparación

Methyleugenolglycol can be synthesized through several routes. One common method involves the esterification of eugenol with glycol under specific reaction conditions . The reaction typically requires an acid catalyst and is carried out at elevated temperatures to facilitate the formation of the ester bond. Industrial production methods may involve the use of solvent extraction and purification techniques to isolate and purify the compound .

Análisis De Reacciones Químicas

Methyleugenolglycol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are often aldehydes or ketones.

Reduction: this compound can be reduced using reducing agents like sodium borohydride, leading to the formation of alcohols.

Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Aplicaciones Científicas De Investigación

Methyleugenolglycol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: Studies have shown its potential antibacterial and antioxidant activities.

Industry: It is used in the formulation of fragrances and flavoring agents due to its aromatic properties.

Mecanismo De Acción

The mechanism of action of Methyleugenolglycol involves its interaction with various molecular targets. It is known to exert its effects by modulating enzyme activities and signaling pathways . For instance, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage . Additionally, it can interact with receptors on cell membranes, influencing cellular responses and signaling cascades .

Comparación Con Compuestos Similares

Methyleugenolglycol is similar to other alkenebenzene derivatives such as eugenol and isoeugenol . it is unique due to its specific glycol moiety, which imparts distinct chemical and biological properties . Unlike eugenol, this compound has enhanced solubility and stability, making it more suitable for certain applications .

Similar Compounds

- Eugenol

- Isoeugenol

- Methyleugenol

This compound stands out due to its unique combination of chemical stability and biological activity, making it a valuable compound for various research and industrial applications.

Actividad Biológica

Methyleugenolglycol, a derivative of methyleugenol, has garnered attention due to its potential biological activities and implications for health. This article provides a detailed overview of its biological activity, focusing on its carcinogenic potential, antimicrobial properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

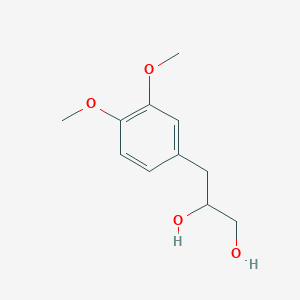

This compound is a phenolic compound derived from eugenol, characterized by the presence of a methoxy group and an alcohol functional group. Its chemical structure can be represented as follows:

This structure is crucial for understanding its biological interactions and activities.

Carcinogenic Potential

Evidence from Animal Studies:

Methyleugenol has been classified as "reasonably anticipated to be a human carcinogen" based on studies conducted in experimental animals. Research indicates that oral exposure to methyleugenol resulted in tumors in various rodent species, particularly liver tumors (hepatocellular adenomas and carcinomas) as well as tumors in the stomach, kidney, mammary gland, and skin .

- Mechanistic Insights:

- Methyleugenol undergoes metabolic activation through several pathways leading to DNA-reactive intermediates. These pathways include hydroxylation at the allylic side chain and oxidation of the double bond .

- Studies have shown that the 1′-hydroxy metabolites are more potent genotoxic agents than the parent compound itself .

Human Studies:

Currently, there are no epidemiological studies directly linking methyleugenol exposure to cancer in humans. However, its structural similarity to known carcinogens raises concerns regarding its safety in food and cosmetic products .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

-

Antibacterial Activity:

A study evaluating essential oils rich in methyleugenol found that it exhibited substantial antibacterial effects against human pathogens. The Minimum Inhibitory Concentration (MIC) was determined using standard protocols, revealing effective concentrations that inhibit bacterial growth . -

Antifungal Activity:

This compound has also been shown to possess antifungal properties. It disrupts ergosterol biosynthesis in fungal cells, leading to increased oxidative stress characterized by elevated lipid peroxidation (LPO) levels . This oxidative stress is a critical factor in the compound's mechanism of action against fungal pathogens.

Case Studies and Research Findings

Case Study on Essential Oils:

A notable case study examined the detection of methyleugenol in tea tree oil. The findings highlighted the presence of methyleugenol as a trace contaminant, raising questions about its implications for consumer safety and product formulation .

Research Findings Summary Table:

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6,9,12-13H,5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKYZDCTLPYISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70949371 | |

| Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26509-45-5 | |

| Record name | 2,3-Propanediol, 1-(3,4-dimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026509455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dimethoxyphenyl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70949371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.